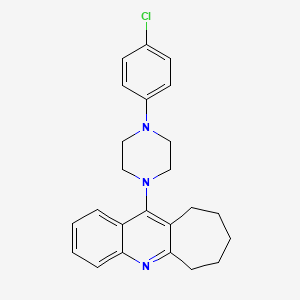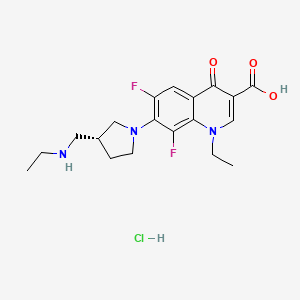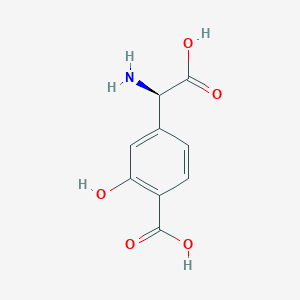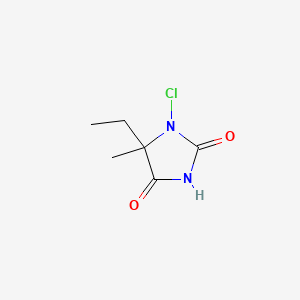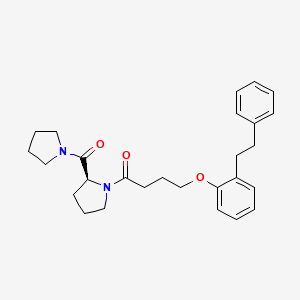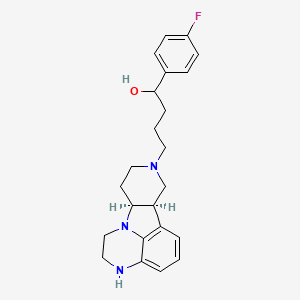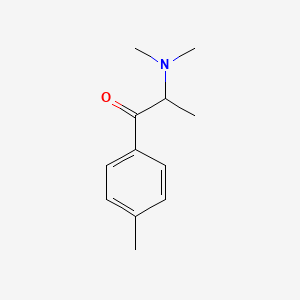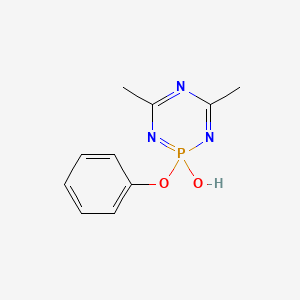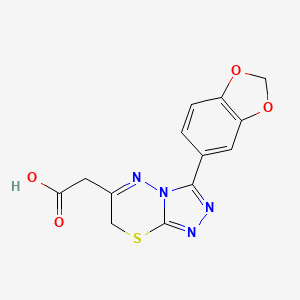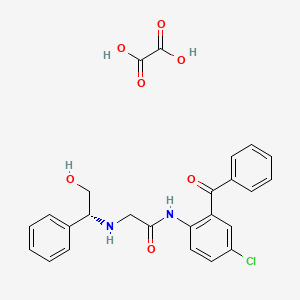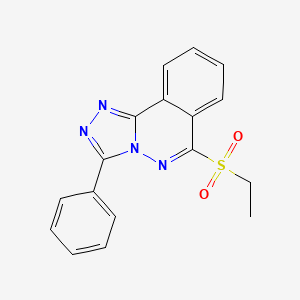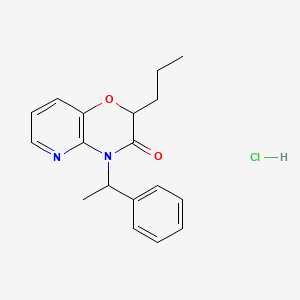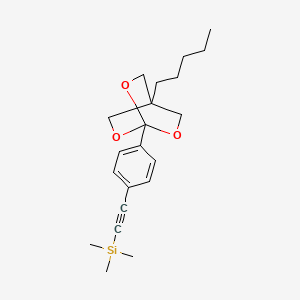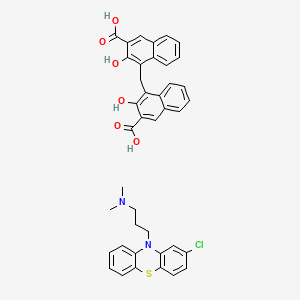
Chlorpromazine pamoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpromazine pamoate is a derivative of chlorpromazine, a phenothiazine antipsychotic used to treat a variety of psychiatric disorders, including schizophrenia, bipolar disorder, and severe behavioral problems in children . This compound is formulated to provide a sustained release of the active ingredient, chlorpromazine, which helps in maintaining therapeutic levels over an extended period.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorpromazine pamoate is synthesized by reacting chlorpromazine hydrochloride with pamoic acid. The reaction typically involves dissolving chlorpromazine hydrochloride in a suitable solvent, such as water or ethanol, and then adding pamoic acid under controlled conditions to form the pamoate salt. The reaction mixture is then filtered, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpromazine pamoate undergoes several types of chemical reactions, including:
Oxidation: Chlorpromazine can be oxidized to form chlorpromazine sulfoxide, a major metabolite.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Chlorpromazine can undergo substitution reactions, particularly involving the nitrogen and sulfur atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Chlorpromazine sulfoxide and 7-hydroxychlorpromazine.
Reduction: Reduced forms of chlorpromazine, though less common.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chlorpromazine pamoate has a wide range of scientific research applications:
Mécanisme D'action
Chlorpromazine pamoate exerts its effects primarily by blocking dopamine receptors in the brain, particularly the D2 receptors. This action helps to reduce the symptoms of psychosis by decreasing the activity of dopamine, a neurotransmitter involved in mood regulation and perception . Additionally, this compound has antagonistic effects on serotonin receptors (5-HT1 and 5-HT2), which contribute to its anxiolytic and antidepressant properties . The compound also exhibits
Propriétés
Numéro CAS |
58901-20-5 |
|---|---|
Formule moléculaire |
C40H35ClN2O6S |
Poids moléculaire |
707.2 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C23H16O6.C17H19ClN2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-4,6-9,12H,5,10-11H2,1-2H3 |
Clé InChI |
LCKBXWYKBWCAOP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Numéros CAS associés |
10600-62-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


